

Ethenesulfonyl Chloride: A Comprehensive Guide to its Spectroscopic Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethenesulfonyl chloride*

Cat. No.: B2462211

[Get Quote](#)

Introduction

Ethenesulfonyl chloride, also known as vinylsulfonyl chloride, is a highly reactive organosulfur compound with the chemical formula $C_2H_3ClO_2S$.^[1] Its unique structure, featuring a vinyl group attached to a sulfonyl chloride moiety, makes it a valuable and versatile reagent in organic synthesis. It serves as a key building block for introducing the ethenesulfonyl group into various molecules, a critical step in the development of pharmaceuticals, agrochemicals, and advanced materials.^[2] The high reactivity of the sulfonyl chloride group allows it to readily undergo nucleophilic substitution, making it an indispensable tool for chemists.^[2]

Given its reactivity, particularly its sensitivity to moisture, a thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals.^[3] Accurate spectral characterization is essential for reaction monitoring, quality control, and the unambiguous confirmation of molecular structure. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethenesulfonyl chloride**. It is designed to move beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for data acquisition.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is the first step in interpreting its spectral data. **Ethenesulfonyl chloride** is a colorless to yellowish oil, notable for its high reactivity.[2][4] Due to its moisture sensitivity, it requires careful handling and storage under inert and anhydrous conditions, typically in a freezer at temperatures below -20°C.[2]

Property	Value	Source(s)
CAS Number	6608-47-5	[2][5]
Molecular Formula	C ₂ H ₃ ClO ₂ S	[2][5]
Molecular Weight	126.56 g/mol	[2][5]
Density	1.393 g/cm ³	[4]
Boiling Point	52-56 °C (at 1 Torr)	[4]
SMILES	C=CS(=O)(=O)Cl	[5]

The diagram below illustrates the molecular structure of **ethenesulfonyl chloride**, with atoms numbered for reference in the subsequent NMR spectral analysis.

Caption: Molecular structure of **Ethenesulfonyl Chloride** with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is one of the most powerful tools for elucidating the structure of organic molecules. For **ethenesulfonyl chloride**, the ¹H NMR spectrum is characteristic of a vinyl system, exhibiting a complex splitting pattern due to the distinct chemical environments and coupling interactions of the three vinyl protons.

Data Summary and Interpretation

The predicted ¹H NMR spectrum of **ethenesulfonyl chloride** in deuterated chloroform (CDCl₃) displays three distinct signals, each corresponding to one of the vinyl protons.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Hc	7.20	Doublet of doublets (dd)	$J_{\text{trans}} = 16.2$, $J_{\text{cis}} = 9.4$
Hb	6.55	Doublet of doublets (dd)	$J_{\text{trans}} = 16.2$, $J_{\text{gem}} = 1.7$
Ha	6.24	Doublet of doublets (dd)	$J_{\text{cis}} = 9.4$, $J_{\text{gem}} = 1.7$

Data sourced from
iChemical[2]

Causality and Interpretation:

- Chemical Shift: The protons are significantly deshielded (shifted downfield) to the 6.24-7.20 ppm range. This is a direct consequence of the powerful electron-withdrawing effect of the adjacent sulfonyl chloride ($-\text{SO}_2\text{Cl}$) group, which reduces the electron density around the vinyl protons.
- Splitting Pattern: The complex "doublet of doublets" pattern arises because each vinyl proton is magnetically coupled to the other two, with different coupling constants for geminal, cis, and trans relationships.
 - J_{trans} (~16.2 Hz): This large coupling constant is characteristic of protons in a trans configuration across a double bond.
 - J_{cis} (~9.4 Hz): The smaller coupling constant is typical for protons in a cis relationship.
 - J_{gem} (~1.7 Hz): The very small coupling constant reflects the interaction between the two geminal protons on the same carbon (C2).

Caption: ^1H - ^1H coupling relationships in **ethenesulfonyl chloride**.

Experimental Protocol: ^1H NMR

Given the moisture sensitivity of **ethenesulfonyl chloride**, meticulous sample preparation is critical to obtain a high-quality spectrum free of artifacts from hydrolysis.

- Solvent Preparation: Use a high-purity, anhydrous deuterated solvent (e.g., CDCl_3). It is best practice to use a solvent from a freshly opened ampoule or one that has been dried over molecular sieves.^[6] For highly sensitive applications, the solvent can be degassed via several freeze-pump-thaw cycles.
- Sample Handling (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox) to prevent exposure to atmospheric moisture.^[6]
- Sample Preparation: a. In the inert atmosphere, accurately weigh 5-10 mg of **ethenesulfonyl chloride** into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the anhydrous deuterated solvent.^[7] c. For quantitative analysis, a known amount of an internal standard can be added.
- Sealing the Sample: Cap the NMR tube securely with a screw cap to maintain the inert atmosphere.^[6] For long-term storage or analysis at elevated temperatures, the NMR tube can be flame-sealed.^[8]
- Instrumental Parameters: a. Acquire the spectrum on a spectrometer with a field strength of 300 MHz or higher. b. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm). c. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. d. Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, detailing the electronic environment of the carbon skeleton.

Data Summary and Interpretation

While specific experimental data for the ¹³C NMR of **ethenesulfonyl chloride** is not readily available in public databases, the chemical shifts can be reliably predicted based on

established principles and data from analogous structures. The spectrum is expected to show two distinct signals for the two vinyl carbons.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C1	~140 - 150	Attached directly to the strongly electron-withdrawing -SO ₂ Cl group, causing significant deshielding.
C2	~130 - 140	Also deshielded due to its participation in the π -system, but to a lesser extent than C1.
Predicted values based on general alkene chemical shift ranges (115-140 ppm) and the deshielding effect of the sulfonyl chloride group.[9][10]		

Causality and Interpretation:

- The chemical shifts for both carbons fall within the typical range for sp²-hybridized carbons in an alkene.[9]
- The carbon atom directly bonded to the sulfur (C1) is expected to be further downfield (higher ppm) than the terminal vinyl carbon (C2). This is because the inductive electron-withdrawing effect of the -SO₂Cl group is strongest on the adjacent carbon, leading to greater deshielding.

Experimental Protocol: ¹³C NMR

The protocol for preparing a ¹³C NMR sample is identical to that for ¹H NMR, with the same stringent requirements for anhydrous and inert conditions.

- Sample Preparation: Follow steps 1-4 as outlined in the ¹H NMR protocol. A slightly more concentrated sample may be beneficial due to the lower sensitivity of the ¹³C nucleus.

- Instrumental Parameters: a. Acquire a proton-decoupled ^{13}C NMR spectrum. b. Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm). c. A greater number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio. d. Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum of **ethenesulfonyl chloride** is dominated by strong absorptions characteristic of the sulfonyl chloride and vinyl moieties.

Data Summary and Interpretation

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3010	Medium	=C-H Stretch
~1680 - 1620	Variable	C=C Stretch
~1410 - 1370	Strong	SO_2 Asymmetric Stretch
~1204 - 1166	Strong	SO_2 Symmetric Stretch

Data based on characteristic absorption regions for sulfonyl chlorides and alkenes.^{[8][11]}
[\[12\]](#)

Causality and Interpretation:

- SO_2 Stretches: The most diagnostic peaks in the spectrum are the two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. The high intensity and characteristic positions of these bands are a clear indicator of the sulfonyl group.^{[8][13]}
- Vinyl Group Vibrations: The presence of the vinyl group is confirmed by the C=C stretching vibration and the C-H stretching vibration at a wavenumber just above 3000 cm^{-1} , a region typically indicative of unsaturation.^[11]

Experimental Protocol: IR Spectroscopy

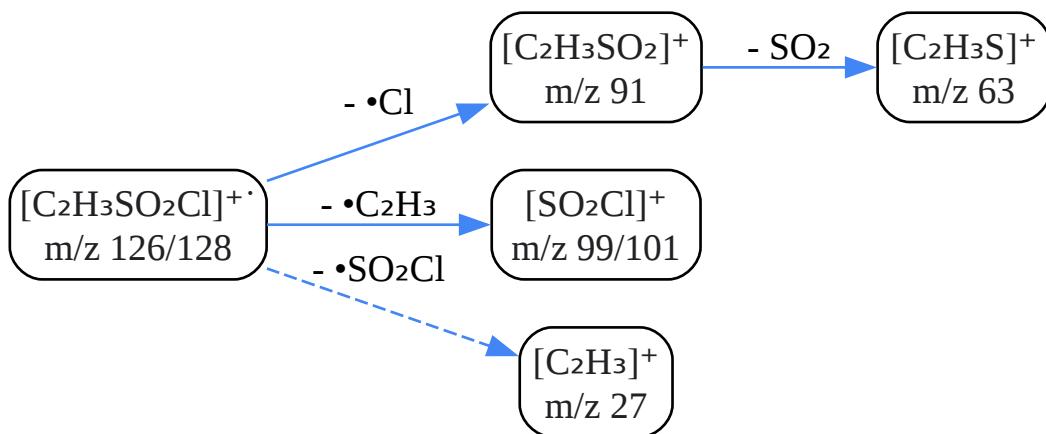
Due to its liquid state and reactivity, the spectrum is best obtained using a thin film method with salt plates or using an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation (Thin Film Method): a. In a fume hood, place one or two drops of **ethenesulfonyl chloride** onto a clean, dry salt plate (e.g., NaCl or KBr). b. Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. c. Ensure no air bubbles are trapped between the plates.
- Sample Preparation (ATR Method): a. Place a small drop of **ethenesulfonyl chloride** directly onto the ATR crystal. b. Acquire the spectrum. This method is often preferred for its simplicity and minimal sample requirement.
- Data Acquisition: a. Place the sample holder or press the ATR anvil into the spectrometer. b. Acquire a background spectrum of the empty sample compartment or clean ATR crystal. c. Acquire the sample spectrum over the standard mid-IR range (e.g., 4000 to 400 cm^{-1}). d. The final spectrum should be displayed in terms of percent transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Data Summary and Interpretation


The electron ionization (EI) mass spectrum of **ethenesulfonyl chloride** will show a molecular ion peak and several characteristic fragment ions.

m/z	Proposed Fragment	Notes
126 / 128	$[\text{C}_2\text{H}_3\text{SO}_2\text{Cl}]^+$	Molecular ion peak. The M+2 peak at m/z 128 is due to the ^{37}Cl isotope.
99 / 101	$[\text{SO}_2\text{Cl}]^+$	A highly characteristic fragment for sulfonyl chlorides.
91	$[\text{C}_2\text{H}_3\text{SO}_2]^+$	Loss of a chlorine radical from the molecular ion.
63	$[\text{C}_2\text{H}_3\text{S}]^+$	Further fragmentation involving the loss of SO_2 .
27	$[\text{C}_2\text{H}_3]^+$	Vinyl cation, often a prominent peak in the spectra of vinyl compounds.
Experimental data sourced from PubChem, NIST Mass Spectrometry Data Center. [5]		

Causality and Fragmentation Pathway:

The fragmentation of **ethenesulfonyl chloride** under electron ionization is initiated by the removal of an electron to form the molecular ion (M^+). This high-energy species then undergoes cleavage at its weakest bonds.

- α -Cleavage: The bond between the vinyl group and the sulfur atom can cleave, leading to the loss of a vinyl radical ($\bullet\text{C}_2\text{H}_3$) and the formation of the characteristic $[\text{SO}_2\text{Cl}]^+$ ion (m/z 99/101).
- S-Cl Bond Cleavage: The S-Cl bond can break, resulting in the loss of a chlorine radical ($\bullet\text{Cl}$) to form the $[\text{C}_2\text{H}_3\text{SO}_2]^+$ ion (m/z 91).
- Further Fragmentation: The $[\text{C}_2\text{H}_3\text{SO}_2]^+$ ion can further lose sulfur dioxide (SO_2) to yield the $[\text{C}_2\text{H}_3\text{S}]^+$ ion (m/z 63). The formation of the stable vinyl cation $[\text{C}_2\text{H}_3]^+$ (m/z 27) is also a favorable pathway.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for **ethenesulfonyl chloride**.

Experimental Protocol: Mass Spectrometry

A gas chromatography-mass spectrometry (GC-MS) system is well-suited for the analysis of the volatile **ethenesulfonyl chloride**.

- Sample Preparation: a. Prepare a dilute solution of **ethenesulfonyl chloride** in a volatile, aprotic solvent (e.g., dichloromethane or ethyl acetate). b. The concentration should be low (e.g., ~ 1 mg/mL) to avoid saturating the detector.
- GC Parameters: a. Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms). b. Set a suitable temperature program, starting at a low temperature (e.g., 40-50 °C) and ramping up to ensure good separation from the solvent and any impurities. c. Optimize the injector temperature to ensure volatilization without thermal decomposition.
- MS Parameters (Electron Ionization - EI): a. Use a standard electron energy of 70 eV. b. Set the mass range to scan from a low m/z (e.g., 20) to above the expected molecular weight (e.g., 150). c. The ion source and transfer line temperatures should be maintained at a level (e.g., 200-250 °C) to prevent condensation.

Conclusion

The comprehensive spectroscopic analysis of **ethenesulfonyl chloride** provides a clear and detailed picture of its molecular structure. The 1H NMR spectrum is defined by the

characteristic splitting pattern of its three vinyl protons, heavily influenced by the electron-withdrawing sulfonyl chloride group. The IR spectrum is dominated by the strong, tell-tale absorptions of the S=O bonds. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern, including the diagnostic $[\text{SO}_2\text{Cl}]^+$ ion. Due to the compound's reactivity, the cornerstone of reliable analysis is the rigorous application of anhydrous and inert sample handling techniques. The data and protocols presented in this guide serve as a validated reference for researchers, enabling confident identification and utilization of this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Ethenesulfonyl chloride | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS # 6608-47-5, Vinylsulfonyl chloride - chemBlink [chemblink.com]
- 5. Ethenesulfonyl chloride | C₂H₃ClO₂S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [Ethenesulfonyl Chloride: A Comprehensive Guide to its Spectroscopic Characterization]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2462211#ethenesulfonyl-chloride-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com